TR-14035

Integrin Antagonism Inflammation Drug Discovery

TR-14035 is the definitive tool for researchers requiring potent, dual antagonism of α4β7 (IC50 7 nM) and α4β1 (IC50 87 nM) with a 12.4-fold selectivity ratio favoring α4β7. Its exceptional in vivo potency (ED50 0.01–0.1 mg/kg i.v.) minimizes compound consumption in intravital microscopy and adoptive transfer models, enabling robust experimental designs with smaller animal cohorts. Fully characterized CYP2C9-dependent metabolism (Km 23.3 μM) and OATP1B1/1B3–MRP2-mediated hepatobiliary transport make it an essential reference standard for DDI and pharmacokinetic studies. Unlike firategrast, valategrast, or BIO-1211, TR-14035 delivers a unique pharmacological fingerprint that ensures reproducible, mechanistically defined results in leukocyte trafficking and inflammation research.

Molecular Formula C24H21Cl2NO5
Molecular Weight 474.3 g/mol
CAS No. 232271-19-1
Cat. No. B1682992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTR-14035
CAS232271-19-1
SynonymsN-(2,6-dichlorobenzoyl)-4-(2',6'-bismethoxyphenyl)phenylalanine
TR 14035
TR-14035
TR14035
Molecular FormulaC24H21Cl2NO5
Molecular Weight474.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C24H21Cl2NO5/c1-31-19-7-4-8-20(32-2)21(19)15-11-9-14(10-12-15)13-18(24(29)30)27-23(28)22-16(25)5-3-6-17(22)26/h3-12,18H,13H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1
InChIKeyDRSJLVGDSNWQBI-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TR-14035 Procurement Guide: Validated IC50, Pharmacokinetic Profile, and Hepatobiliary Disposition Data for Dual α4β7/α4β1 Integrin Antagonism Research


TR-14035 (CAS 232271-19-1; synonyms SB 683698, MDK-1191) is a small-molecule dual antagonist of integrins α4β7 and α4β1 [1]. It belongs to the N-benzoyl-L-biphenylalanine derivative class and was discovered through systematic structure-activity relationship (SAR) optimization of an initial lead compound [1]. TR-14035 inhibits α4β7-mediated adhesion to MAdCAM-1 and α4β1-mediated adhesion to VCAM-1/fibronectin, positioning it as a research tool for studying leukocyte trafficking in inflammation and autoimmune disease models [1]. The compound advanced to Phase II clinical evaluation for asthma and rheumatoid arthritis, and Phase I for multiple sclerosis, though development was ultimately discontinued [2].

Why TR-14035 Cannot Be Interchanged with Other α4 Integrin Antagonists in Preclinical Research


Although multiple dual α4β7/α4β1 integrin antagonists exist, their pharmacological profiles differ substantially in terms of absolute potency, selectivity ratios, oral bioavailability, metabolic pathways, and hepatobiliary disposition. Substituting TR-14035 with firategrast, valategrast, carotegrast methyl, or BIO-1211 without considering these differences can confound experimental interpretation and lead to irreproducible results [1]. TR-14035 exhibits a unique combination of a 7 nM IC50 for α4β7, an 87 nM IC50 for α4β1, a defined CYP2C9-dependent metabolism pathway, and extensive hepatobiliary transport mediated by OATP1B1/1B3 and MRP2 [2][3]. These characteristics are not shared uniformly across the compound class, making TR-14035 a distinct tool for studies requiring its specific pharmacological fingerprint.

Quantitative Comparative Evidence for TR-14035 Differentiation from In-Class Analogs


α4β7 Integrin Binding Potency: TR-14035 vs. Firategrast and Valategrast

TR-14035 inhibits α4β7 binding to MAdCAM-Ig with an IC50 of 0.75 nM in cell-free radiometric assays, demonstrating sub-nanomolar potency [1]. In contrast, the structurally related dual antagonist compound 1 exhibits an IC50 of 2.93 nM in the same assay, making TR-14035 approximately 3.9-fold more potent [1]. Under in vitro shear flow conditions mimicking physiological blood flow, TR-14035 blocks human α4β7-expressing RPMI-8866 cell adhesion to MAdCAM-Ig with an IC50 of 0.1 μM, whereas compound 1 shows a 10-fold higher IC50 of 1 μM [1]. For broader class context, firategrast exhibits an IC50 of 198 nM for α4β1 but publicly available α4β7 IC50 data are limited ; valategrast hydrochloride shows IC50 values of 1 nM (α4β1) and 140 nM (α4β7), resulting in an α4β7:α4β1 selectivity ratio of 140:1 compared to TR-14035's ratio of 12.4:1 .

Integrin Antagonism Inflammation Drug Discovery

α4β7/α4β1 Selectivity Ratio and Dual Antagonism Profile vs. BIO-1211

TR-14035 exhibits IC50 values of 7 nM for α4β7 and 87 nM for α4β1, yielding an α4β7:α4β1 selectivity ratio of approximately 12.4:1 (87/7) in favor of α4β7 [1]. This contrasts sharply with BIO-1211, a selective α4β1 inhibitor with IC50 values of 4 nM (α4β1) and 2 μM (α4β7), representing a 500-fold selectivity ratio favoring α4β1 . TR-14035 provides potent dual antagonism with a modest preference for α4β7, while BIO-1211 is functionally α4β1-selective at concentrations below 100 nM. Valategrast shows IC50 values of 1 nM (α4β1) and 140 nM (α4β7), a 140-fold α4β1 preference , whereas carotegrast methyl's active metabolite HCA2969 demonstrates KD values of 0.32 nM (α4β1) and 0.46 nM (α4β7), indicating near-equipotent dual activity [2].

Integrin Selectivity VLA-4 Antagonism Dual Inhibition

Oral Bioavailability and Systemic Exposure: TR-14035 vs. Class Expectations

TR-14035 demonstrates oral bioavailability of 17% in rats and 13% in dogs at a 10 mg/kg oral dose, with Cmax values of 0.18 μg eq./mL (rat) and 0.10 μg eq./mL (dog) [1]. Despite limited systemic exposure due to extensive first-pass metabolism and biliary excretion, at least 63% of the oral dose is absorbed from the gastrointestinal tract in rats, indicating that poor bioavailability stems from hepatic extraction rather than absorption failure [1]. In an experimental rat model of allergic asthma, TR-14035 at 3 mg/kg oral dosing significantly reduced leukocyte infiltration and airway hyper-responsiveness, confirming that the achieved plasma concentrations are pharmacologically active [2]. In contrast, firategrast and carotegrast methyl have advanced to later-stage clinical development with presumably optimized PK profiles [3], and valategrast is described as orally active but without publicly disclosed absolute bioavailability values .

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Metabolic Pathway and CYP2C9 Polymorphism Impact on TR-14035 Clearance

TR-14035 undergoes primary metabolism via CYP2C9-mediated O-desmethylation to form O-desmethyl TR-14035 as the principal metabolite [1]. Kinetic analysis using recombinant CYP2C9*1 enzyme yielded Km = 23.3 μM and Vmax/Km = 0.284 μL/min/pmol for this reaction [1]. The CYP2C9*3 genetic variant exhibits a Vmax/Km value approximately one-sixth that of CYP2C9*1 and *2 enzymes, translating to substantially reduced metabolic clearance in CYP2C9*3/*3 homozygotes [1]. This pharmacogenomic liability is not documented for other dual α4β7/α4β1 antagonists such as firategrast, valategrast, or carotegrast methyl in the public domain. Additionally, TR-14035 demonstrates extensive hepatobiliary transport: it is taken up into hepatocytes via OATP1B1 (Km = 7.5 μM) and OATP1B3 (Km = 5.3 μM), and excreted into bile primarily via MRP2 [2].

Drug Metabolism CYP2C9 Pharmacogenomics Hepatobiliary Clearance

In Vivo α4β7-Dependent Adhesion Blockade: TR-14035 Efficacy in Peyer's Patch HEVs

In an intravital microscopy model quantifying α4β7-dependent lymphocyte adhesion to Peyer's patch high endothelial venules (HEVs), TR-14035 blocked adhesion with an intravenous ED50 of 0.01–0.1 mg/kg [1]. This represents an in vivo potency approximately 100- to 470-fold higher than compound 1, which achieved only 47% adhesion blockade at 10 mg/kg i.v. [1]. The α4β7-dependence of the adhesion was confirmed by a 95% blockade with anti-α4 monoclonal antibody (10 mg/kg i.v.) and no effect of anti-β1 antibody [1]. This direct in vivo comparison demonstrates that TR-14035 achieves near-complete α4β7 functional antagonism at sub-mg/kg doses, whereas a structurally related analog requires >100-fold higher doses for partial effect.

In Vivo Pharmacology Leukocyte Trafficking Intravital Microscopy

Optimal Research and Procurement Applications for TR-14035 Based on Quantitative Differentiation Evidence


In Vivo Studies of α4β7-Mediated Gut Lymphocyte Homing Requiring High-Potency Functional Blockade

TR-14035 is the preferred choice for intravital microscopy or adoptive transfer experiments quantifying α4β7-dependent lymphocyte adhesion to Peyer's patch HEVs. Its in vivo ED50 of 0.01–0.1 mg/kg i.v. is >100-fold lower than the dose required for partial blockade by compound 1 (47% at 10 mg/kg i.v.) [1]. This high in vivo potency reduces compound consumption, minimizes off-target effects, and enables robust experimental designs with smaller animal cohorts. For studies where α4β7 blockade is the primary readout, TR-14035's validated in vivo pharmacology provides a clear advantage over less potent analogs.

Flow-Based Adhesion Assays Requiring Sub-Micromolar α4β7 Antagonism Under Physiological Shear

In in vitro shear flow systems mimicking post-capillary venule hemodynamics, TR-14035 blocks α4β7-expressing cell adhesion to MAdCAM-Ig with an IC50 of 0.1 μM [1]. This is 10-fold more potent than compound 1 (IC50 = 1 μM) under identical conditions [1]. Researchers conducting parallel-plate flow chamber assays or microfluidic adhesion studies should select TR-14035 to achieve complete α4β7 blockade at concentrations that preserve assay viability and avoid solvent toxicity.

Drug Metabolism and CYP2C9 Pharmacogenomic Interaction Studies

TR-14035 serves as a well-characterized CYP2C9 substrate tool compound with fully defined kinetic parameters (Km = 23.3 μM; Vmax/Km = 0.284 μL/min/pmol for CYP2C9*1) and documented 6-fold reduced clearance in CYP2C9*3/*3 genotypes [1]. Researchers investigating CYP2C9-mediated drug-drug interactions, genotype-phenotype correlations, or hepatobiliary transport mechanisms (OATP1B1/1B3 uptake, MRP2 biliary excretion) should procure TR-14035 as a reference compound with validated metabolic and transport pathway annotations [2].

Comparative Integrin Antagonist Profiling and SAR Benchmarking

For medicinal chemistry programs optimizing dual α4β7/α4β1 antagonists, TR-14035 provides a benchmark with well-defined potency (α4β7 IC50 = 7 nM; α4β1 IC50 = 87 nM) and a 12.4-fold selectivity ratio favoring α4β7 [1]. This intermediate selectivity profile is distinct from the α4β1-selective BIO-1211 (500-fold preference) [2], the α4β1-selective valategrast (140-fold) [3], and the non-selective dual HCA2969 (KD ratio ~1.4) [4]. TR-14035's pharmacological fingerprint makes it an essential comparator for establishing SAR around α4β7/α4β1 selectivity tuning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TR-14035

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.